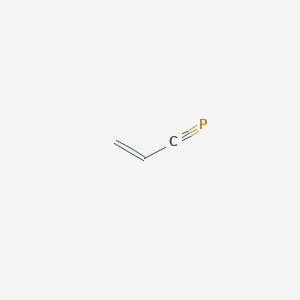![molecular formula C8H7Br2NO3 B14422314 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is a brominated phenolic compound It is characterized by the presence of two bromine atoms, a hydroxy group, and a methylcarbonimidoyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol typically involves the bromination of phenolic compounds. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the bromination occurs selectively at the 2 and 4 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly brominating agents is preferred in industrial settings.
化学反応の分析
Types of Reactions
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the bromine atoms or modify the imidoyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Debrominated phenols or modified imidoyl derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol involves its interaction with various molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling. By inhibiting PTP1B, the compound can enhance insulin sensitivity and glucose uptake in cells . Additionally, its brominated structure allows it to interact with and disrupt microbial cell membranes, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
2,4-Dibromophenol: Similar in structure but lacks the imidoyl group.
2,6-Dibromophenol: Another brominated phenol with different bromine positions.
3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl)benzene-1,2-diol: A more complex brominated phenol with additional functional groups.
Uniqueness
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol is unique due to the presence of the imidoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H7Br2NO3 |
|---|---|
分子量 |
324.95 g/mol |
IUPAC名 |
2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C8H7Br2NO3/c1-3(11-14)4-2-5(9)8(13)6(10)7(4)12/h2,12-14H,1H3/b11-3+ |
InChIキー |
OKJXLDFCOUFPMH-QDEBKDIKSA-N |
異性体SMILES |
C/C(=N\O)/C1=CC(=C(C(=C1O)Br)O)Br |
正規SMILES |
CC(=NO)C1=CC(=C(C(=C1O)Br)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
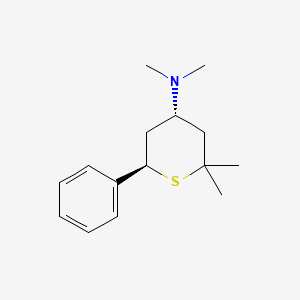
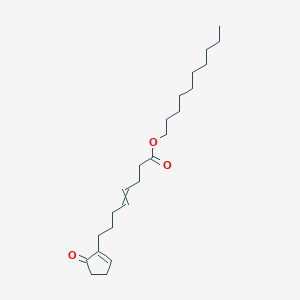
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)
sulfanium iodide](/img/structure/B14422268.png)
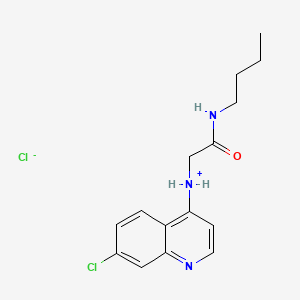
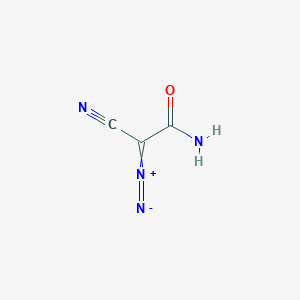

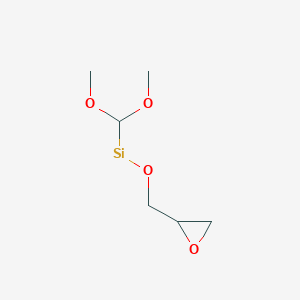
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
